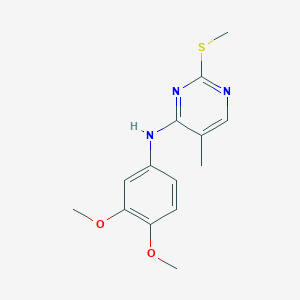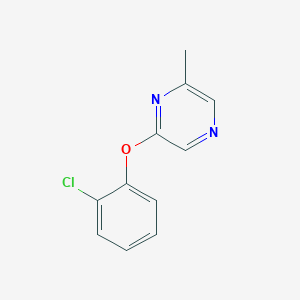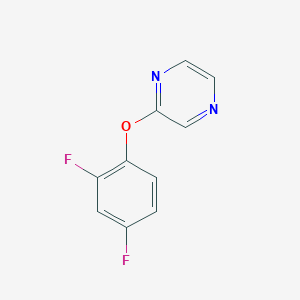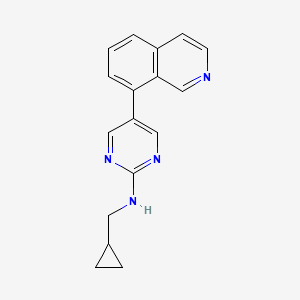
N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine” is a chemical compound that has been synthesized and studied for its potential biological activities . It has been designed as a new inhibitor of CLK1 and DYRK1A kinases .
Synthesis Analysis
The compound was synthesized via a Dimroth rearrangement . The exact synthesis process is not available in the search results, but it’s likely to involve a series of chemical reactions starting from arylamines .Molecular Structure Analysis
The complete crystal structure of the compound was established by a single-crystal X-ray diffraction . The crystal is orthorhombic, space group Pca2 1 .Chemical Reactions Analysis
The compound was synthesized via a Dimroth rearrangement . The exact chemical reactions involved in the synthesis are not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H15N5O2 and a molecular weight of 285.3 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 512.9±45.0 °C, 1.360±0.06 g/cm3, and 10.90±0.10 respectively .作用机制
Target of Action
The compound N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine primarily targets CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition is achieved through the compound’s binding interactions with the active sites of these kinases . The compound shows interesting selectivity towards CLK1 and DYRK1A kinases .
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease
Result of Action
The primary result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases . This inhibition could potentially lead to therapeutic benefits in diseases where these kinases play a significant role, such as cancer, neurodegenerative disorders, and cardiovascular diseases .
实验室实验的优点和局限性
The advantages of using N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine in laboratory experiments include its availability, its low cost, and its low toxicity. Additionally, this compound is stable in a variety of conditions, making it easy to handle and store. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
The potential future directions for N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine include its use as a synthetic intermediate in organic synthesis, as a fluorescent dye, and as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of this compound may lead to its use as a novel therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Finally, further research into the mechanism of action of this compound may lead to the development of new and improved therapeutic agents.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethylthiourea, followed by the reaction of the resulting product with methyl iodide. The first step of the synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethylthiourea in the presence of a base, such as sodium hydroxide, to form the intermediate compound 3,4-dimethoxyphenylthiourea. The second step of the synthesis involves the reaction of the intermediate compound with methyl iodide in the presence of a base, such as sodium hydroxide, to form the final product, this compound.
科学研究应用
N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has been studied for its potential use in a variety of scientific applications, including organic synthesis, fluorescent dye synthesis, and as a therapeutic agent. In organic synthesis, this compound has been studied as a substrate for enzymatic reactions and in the synthesis of various compounds. In fluorescent dye synthesis, this compound has been studied for its potential use as a fluorescent dye for biological applications. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-8-15-14(20-4)17-13(9)16-10-5-6-11(18-2)12(7-10)19-3/h5-8H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEJFLZBMVXQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C=C2)OC)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)

![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)
![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)
![5-fluoro-2,4-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442450.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442457.png)
![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)

![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)

![N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442532.png)
![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)